BenchChemオンラインストアへようこそ!

1,3-dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione

ROMK Kir1.1 Ion Channel

1,3-Dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione (CAS 184290-21-9) is a synthetic small-molecule morpholinopyrimidinedione with a molecular weight of 225.24 g/mol. This compound is characterized by a uracil core substituted with methyl groups at positions 1 and 3 and a morpholine ring at position 6, and it has been profiled as a modulator of several therapeutically relevant ion channels and receptors, most notably the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel.

Molecular Formula C10H15N3O3
Molecular Weight 225.248
CAS No. 184290-21-9
Cat. No. B2707084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione
CAS184290-21-9
Molecular FormulaC10H15N3O3
Molecular Weight225.248
Structural Identifiers
SMILESCN1C(=CC(=O)N(C1=O)C)N2CCOCC2
InChIInChI=1S/C10H15N3O3/c1-11-8(13-3-5-16-6-4-13)7-9(14)12(2)10(11)15/h7H,3-6H2,1-2H3
InChIKeyGIHLOYIOGWLQNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione (CAS 184290-21-9): Compound Identity and Key Pharmacological Profile for Research Procurement


1,3-Dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione (CAS 184290-21-9) is a synthetic small-molecule morpholinopyrimidinedione with a molecular weight of 225.24 g/mol [1]. This compound is characterized by a uracil core substituted with methyl groups at positions 1 and 3 and a morpholine ring at position 6, and it has been profiled as a modulator of several therapeutically relevant ion channels and receptors, most notably the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel [2]. The compound is a defined chemical entity listed in authoritative databases such as PubChem (CID 2801167) and is referenced in patent literature, supporting its identity as a tractable starting point for medicinal chemistry optimization and targeted procurement [1][2].

Why 1,3-Dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione Cannot Be Replaced by Other Morpholinopyrimidines or Uracil Analogs


Simple morpholinopyrimidines and uracil derivatives represent a broad and highly variable chemical class where small structural modifications, such as the position and substitution of the morpholine ring or the N-alkylation pattern on the uracil core, lead to profound shifts in target selectivity and potency profiles [1]. For instance, while the core scaffold is shared with other morpholinopyrimidines, the specific 1,3-dimethyl-6-morpholino substitution pattern on this compound is directly linked to its distinct ROMK1 inhibitory activity, as evidenced by its inclusion as a specific exemplified compound (Example 38) within a ROMK inhibitor patent family [2]. Generic sourcing or unqualified substitution with a 'similar' morpholinopyrimidinedione would disregard these critical structure-activity relationships (SAR) and fundamentally alter the pharmacological outcome, undermining the validity and reproducibility of experimental results [1][2].

Quantitative Performance Evidence: Where 1,3-Dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione Demonstrates Measurable Differentiation


ROMK1 Inhibitory Potency: A Defined Benchmark Against a Well-Characterized Tool Compound

The compound demonstrates potent inhibition of the human ROMK1 (Kir1.1) channel with an IC50 of 49 nM, as measured in a cellular 86Rb+ efflux assay using CHO cells co-expressing DHFR [1]. This potency places it in a comparable range to the established ROMK inhibitor VU591, which has a reported IC50 of 240 nM for the same target, though data were obtained from different assay systems, limiting a direct potency ranking . The compound's specific activity is further corroborated by electrophysiology data (IC50 of 30 nM) and a thallium flux assay in HEK293 cells (IC50 of 49 nM), confirming its ROMK inhibitory action across multiple independent assay formats [1].

ROMK Kir1.1 Ion Channel Cardiovascular Research

Selectivity Profile Against Demethylase Enzymes: Differentiating from Broad-Spectrum Epigenetic Probes

The compound's activity against the KDM family of histone demethylases reveals a notable selectivity window. It inhibits KDM2A with an IC50 of 8,100 nM but is essentially inactive against KDM4A (IC50 = 92,000 nM) and KDM6A (IC50 > 100,000 nM) [1]. In contrast, many pan-KDM inhibitors or tool compounds exhibit much broader inhibitory profiles across these subtypes. This more discrete fingerprint suggests that for studies requiring selective modulation of a specific KDM isoform, this compound may serve as a more appropriate starting scaffold than promiscuous alternatives, though it is not a potent KDM inhibitor itself [1].

Epigenetics KDM Demethylase Selectivity

Mu-Opioid Receptor (MOR) Agonist Activity: A Functional Distinction from Simple Uracil Derivatives

Functional assay data indicate that this compound acts as an agonist at the human mu-opioid receptor (MOR), stimulating cAMP accumulation with an EC50 of 52 nM in CHOK1 cells [1]. This is supported by radioligand binding data showing a Ki of 64 nM for the displacement of [3H]-DAMGO from human MOR [1]. This pharmacological activity is a stark departure from the parent 1,3-dimethyluracil scaffold, which shows no appreciable opioid receptor activity but is instead a weak inhibitor of human carbonic anhydrase isoforms (hCA I Ki = 316.2 µM; hCA II Ki = 166.4 µM) [2]. The introduction of the 6-morpholino substituent thus redirects the biological activity from carbonic anhydrase inhibition to opioid receptor modulation.

GPCR Opioid Receptor MOR Pain Research

Voltage-Gated Sodium Channel (NaV1.7) State-Dependent Antagonism

The compound exhibits state-dependent antagonist activity at the human NaV1.7 channel, a key target in pain research. It inhibits the partially inactivated channel with an IC50 of 240 nM but shows significantly weaker activity against the non-inactivated state (IC50 = 3,000 nM), representing a 12.5-fold preference for the inactivated conformation [1]. This property is a defining characteristic for NaV-targeted analgesics, as state-dependent blockers preferentially target hyperexcitable neurons while sparing normal physiological function. This profile differentiates it from non-state-dependent NaV blockers and from other morpholinopyrimidines that lack NaV activity entirely.

NaV1.7 Pain Ion Channel State-Dependence

Defined Application Scenarios for 1,3-Dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione Based on Quantitative Evidence


Cardiovascular and Renal Ion Channel Research: ROMK1 Probe and SAR Template

The confirmed ROMK1 inhibitory activity (IC50 49 nM) positions this compound as a tractable starting point for medicinal chemistry programs targeting potassium channel modulation in cardiovascular and renal disease. As an exemplified compound in a major ROMK inhibitor patent family, it can be used as a reference standard for validating in-house ROMK assays or as a scaffold for systematic SAR exploration aimed at optimizing potency and selectivity [1].

Epigenetic Probe Selectivity Profiling: KDM2A-Focused Research

The compound's preferential inhibition of KDM2A (IC50 8,100 nM) over KDM4A and KDM6A makes it a potentially useful tool for laboratories studying the specific biological roles of KDM2A. Its use as a negative control for KDM4/6-mediated effects can strengthen experimental conclusions where pan-KDM inhibitors produce confounding results [2].

Opioid Receptor Pharmacology: MOR Agonist Scaffold Development

With a functional EC50 of 52 nM at the human mu-opioid receptor, this compound serves as an entry point for developing MOR-targeted probes. Its activity is a direct consequence of the 6-morpholino substitution, making it a key comparator when studying the SAR of morpholine-containing opioid ligands versus simpler uracil-based controls [3].

Pain Target Validation: State-Dependent NaV1.7 Antagonist Reference

The 12.5-fold selectivity for the inactivated state of NaV1.7 makes this compound a valuable reference for assay development and validation in pain research programs. It can serve as a benchmark for screening campaigns aiming to identify novel state-dependent NaV1.7 blockers with improved therapeutic windows [4].

Quote Request

Request a Quote for 1,3-dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.